

# Batefenterol Succinate: A Technical Guide to its Bifunctional MABA Properties

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## Compound of Interest

Compound Name: *Batefenterol Succinate*

Cat. No.: *B1667761*

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## Abstract

Batefenterol (formerly GSK961081) is a novel, inhaled bifunctional molecule characterized as a Muscarinic Antagonist and Beta-2 Agonist (MABA). This unique pharmacological profile allows for a dual mechanism of action in a single molecule, offering potential advantages in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Batefenterol combines potent antagonism of M2 and M3 muscarinic receptors with agonism of the  $\beta$ 2-adrenergic receptor, leading to significant bronchodilation.[1][2][3] This technical guide provides an in-depth overview of the core MABA properties of **Batefenterol succinate**, including its receptor binding affinity, functional potency, and the experimental methodologies used for their determination.

## Introduction

The co-administration of a long-acting muscarinic antagonist (LAMA) and a long-acting  $\beta$ 2-agonist (LABA) is a cornerstone of maintenance therapy for COPD.[1] The development of a single molecule possessing both activities, a MABA, represents a streamlined therapeutic approach. Batefenterol was designed to provide the benefits of dual bronchodilation from a single active pharmaceutical ingredient, potentially simplifying treatment regimens and ensuring a consistent dose ratio of the two pharmacophores to the lungs.[2]

## Core MABA Properties: Quantitative Data

The bifunctional nature of Batefenterol has been extensively characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional activity.

### Table 1: Receptor Binding Affinity of Batefenterol

This table outlines the equilibrium dissociation constant ( $K_i$ ) of Batefenterol for human recombinant muscarinic (M2 and M3) and  $\beta$ 2-adrenergic receptors. A lower  $K_i$  value indicates a higher binding affinity.

Receptor Target	$K_i$ (nM)
Human Muscarinic M2 Receptor (hM2)	1.4
Human Muscarinic M3 Receptor (hM3)	1.3
Human $\beta$ 2-Adrenergic Receptor (h $\beta$ 2)	3.7

Data sourced from competition radioligand binding studies.[\[4\]](#)

### Table 2: Functional Activity of Batefenterol

This table presents the half-maximal effective concentration ( $EC_{50}$ ) of Batefenterol, indicating its potency as both a muscarinic antagonist and a  $\beta$ 2-agonist in functional assays. A lower  $EC_{50}$  value signifies greater potency.

Functional Activity	Assay System	$EC_{50}$ (nM)
Muscarinic Antagonist (MA)	Guinea Pig Isolated Trachea	50
$\beta$ 2-Adrenergic Agonist (BA)	Guinea Pig Isolated Trachea	25
Combined MABA Activity	Guinea Pig Isolated Trachea	10

The combined MABA effect demonstrates a synergistic or additive potency greater than either individual activity alone.[\[4\]](#)

## Table 3: In Vivo Bronchoprotective Effects of Inhaled Batefenterol in Guinea Pigs

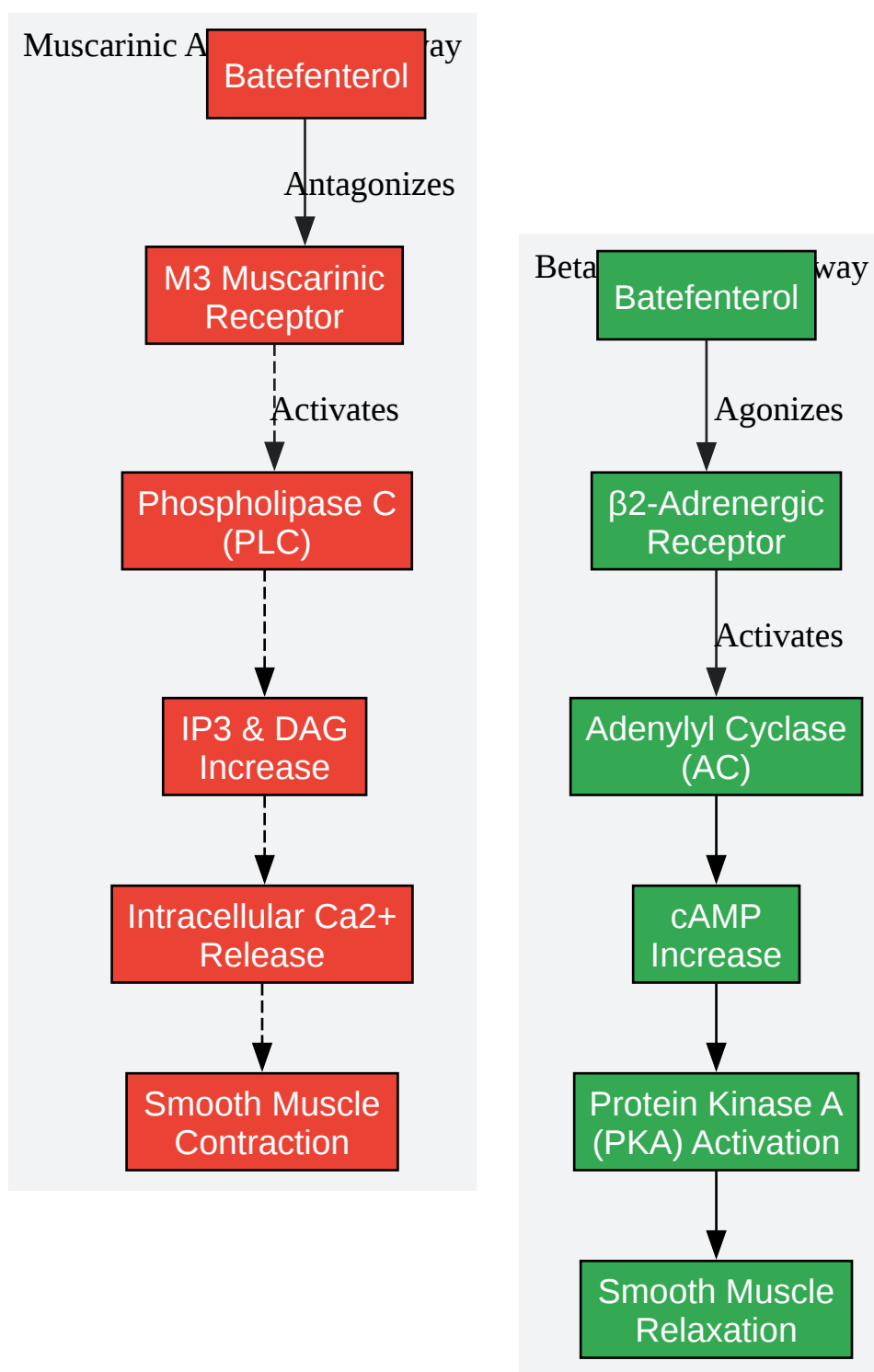
This table shows the half-maximal effective dose (ED50) of inhaled Batefenterol required to inhibit bronchoconstrictor responses, highlighting its potent in vivo activity.

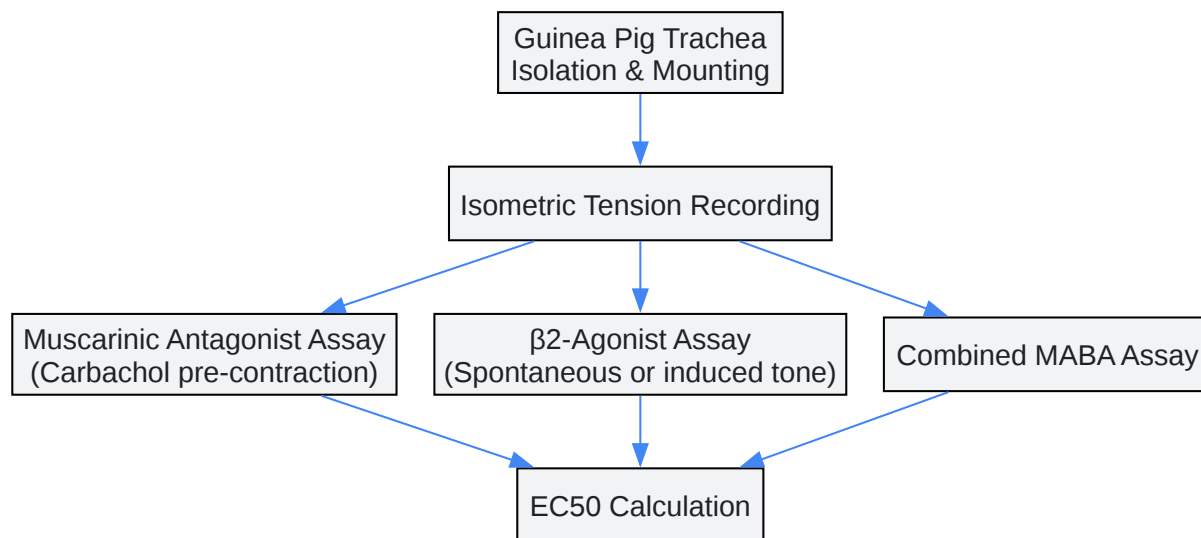
Mechanism	ED50 (µg/mL)
Muscarinic Antagonist (MA)	33.9
β2-Adrenergic Agonist (BA)	14.1
Combined MABA	6.4

These results confirm the potent and dual mechanism of action of Batefenterol in a relevant animal model.[\[4\]](#)

## Signaling Pathways

Batefenterol exerts its therapeutic effects by modulating two distinct signaling pathways in airway smooth muscle cells.





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